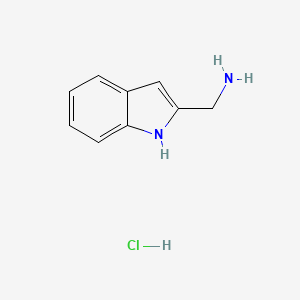

(1H-Indol-2-yl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

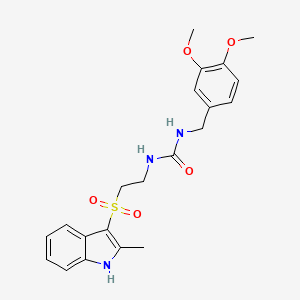

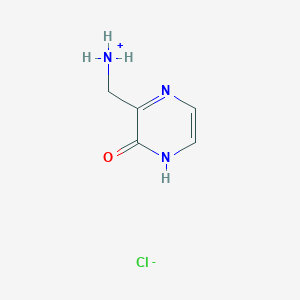

“(1H-Indol-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1159692-99-5 . It has a molecular weight of 182.65 . The IUPAC name for this compound is 1H-indol-2-ylmethanamine hydrochloride .

Synthesis Analysis

The synthesis of “this compound” involves the use of dimethylsulfide borane complex in tetrahydrofuran at 0 - 60℃ for 3 hours . The reaction mixture is then quenched with 5 percent HCI at 0 °C, extracted with EA, and washed with 5 percent HCI . The aqueous layers are combined and basified with 1N NaOH, and again extracted with EA . The organic layers are combined and concentrated to obtain the title compound .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H10N2.ClH/c10-6-8-5-7-3-1-2-4-9(7)11-8;/h1-5,11H,6,10H2;1H .Scientific Research Applications

Indole Synthesis and Classification

Indole compounds, including (1H-Indol-2-yl)methanamine hydrochloride, are pivotal in organic synthesis. The review by Taber and Tirunahari (2011) provides a comprehensive classification of indole synthesis methods, vital for the development of new pharmaceuticals and materials. This framework categorizes indole synthesis strategies into nine distinct types, facilitating a deeper understanding of this critical area in organic chemistry (Taber & Tirunahari, 2011).

Pharmacological Potential of Indole Derivatives

Indole derivatives exhibit a broad spectrum of pharmacological activities. Omar et al. (2021) reviewed the activities of 100 plant-based indole alkaloids, revealing their potential in treating various diseases such as cancer, diabetes, and bacterial infections. This comprehensive overview underscores the significant therapeutic potential of indole compounds, highlighting the importance of this compound and similar molecules in drug discovery (Omar et al., 2021).

Chemical and Biological Perspectives

The review by Ali et al. (2013) focuses on the synthesis, medicinal applications, and biological activities of indoles and indazoles, illustrating the versatility and importance of indole-based compounds in medicinal chemistry. These compounds have been shown to possess antibacterial, anticancer, anti-inflammatory, and many other beneficial properties, making them highly valuable for pharmaceutical applications (Ali et al., 2013).

Umpolung Strategies for Indole Functionalization

Deka, Deb, and Baruah (2020) discussed the C2-functionalization of indole via umpolung, a method that inverts the typical reactivity of indole to enable novel synthetic pathways. This technique opens new avenues for creating indole derivatives with enhanced pharmacological properties, demonstrating the critical role of innovative synthetic methods in expanding the utility of indole compounds, including this compound (Deka, Deb, & Baruah, 2020).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have shown significant sPLA2 inhibition activity .

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that multiple pathways may be affected .

Result of Action

Indole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Biochemical Analysis

Biochemical Properties

Indole derivatives, which include (1H-Indol-2-yl)methanamine hydrochloride, have been found to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

Indole derivatives have been shown to interact excellently with receptors in molecular docking studies , suggesting that this compound may also interact with cellular receptors and influence cell function.

Molecular Mechanism

Given the broad spectrum of biological activities exhibited by indole derivatives , it is likely that this compound exerts its effects through multiple mechanisms, potentially including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature .

Properties

IUPAC Name |

1H-indol-2-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.ClH/c10-6-8-5-7-3-1-2-4-9(7)11-8;/h1-5,11H,6,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOENXMOJCVOPPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159692-99-5 |

Source

|

| Record name | (1H-indol-2-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-amino-2-[3-(3-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2808007.png)

![1-Methyl-1,4,8-triazaspiro[5.5]undecan-5-one;dihydrochloride](/img/structure/B2808008.png)

![4-bromo-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2808011.png)

![methyl 5-((2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)amino)-5-oxopentanoate](/img/structure/B2808015.png)

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2808018.png)